
2-Iodoethylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structure, and other identifiers. It also includes its appearance (color, state of matter under normal conditions) and odor .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions . Retrosynthetic analysis is a technique often used to plan the synthesis of compounds .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties describe how the compound reacts with other substances .Wissenschaftliche Forschungsanwendungen
Structural Studies and Chemical Synthesis
12-Helix Folding of Cyclobutane Beta-amino Acid Oligomers
Research has shown a marked preference for cyclobutane beta-amino acid oligomers to fold into a well-defined 12-helical conformation in both solution and the solid state. This study highlights the structural uniqueness and potential of cyclobutane derivatives in designing peptides and oligomers with specific conformations for advanced material and drug design applications (Fernandes et al., 2010).
Bioactive Cyclobutane-containing Alkaloids
Cyclobutane-containing alkaloids have been identified in various terrestrial and marine species, showing a range of activities such as antimicrobial, antibacterial, and anticancer. This review encapsulates the importance of natural and synthetic cyclobutane-containing compounds in discovering new bioactive molecules (Dembitsky, 2007).
Photocatalysis and [2+2] Cycloadditions
Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots
A breakthrough study demonstrates the use of colloidal quantum dots as photocatalysts for [2+2] cycloadditions, achieving unprecedented regioselectivity and diastereoselectivity. This method opens new avenues for synthesizing cyclobutane-based molecules with potential applications in drug development and materials science (Jiang et al., 2019).
Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions
The utilization of Ru(bipy)3Cl2 as a photocatalyst under visible light for [2+2] cycloadditions showcases the ability to efficiently create cyclobutane derivatives. This method highlights the potential for green chemistry applications in synthesizing cyclobutane-containing compounds (Ischay et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-iodoethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c7-5-4-6-2-1-3-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTOFXKBSLHXFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoethylcyclobutane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2880466.png)
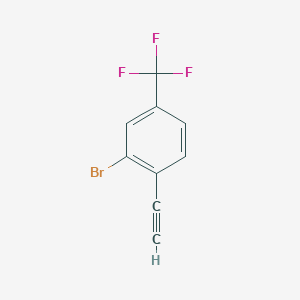

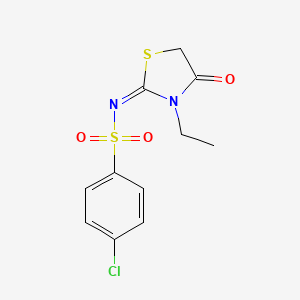
![2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880472.png)
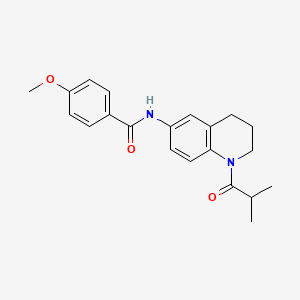
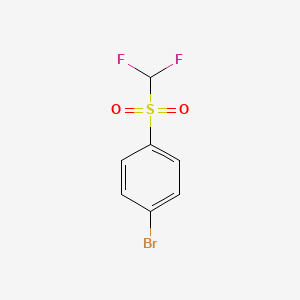
![N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2880476.png)
![3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2880477.png)
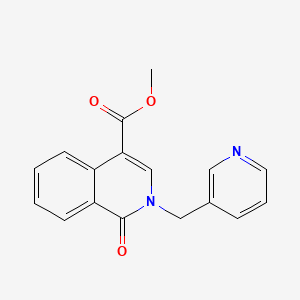
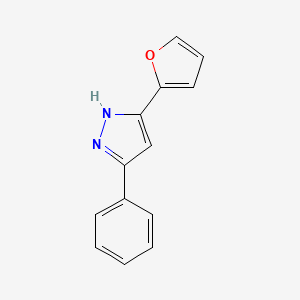
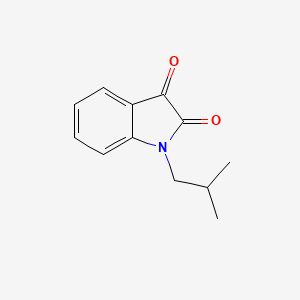
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[2-(1-Benzothiophen-4-yl)-1-benzothiophen-4-yl]piperazine;dihydrochloride](/img/structure/B2880487.png)